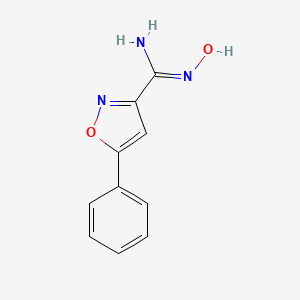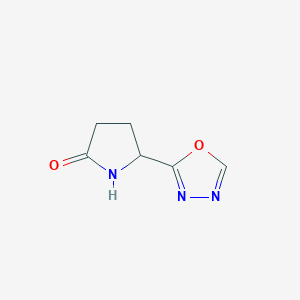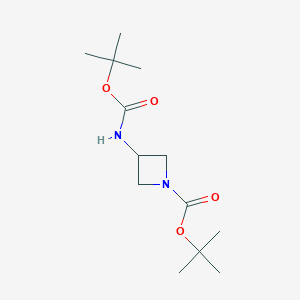![molecular formula C7H5ClN2O B12958382 6-Chloro-2-hydroxypyrazolo[1,5-a]pyridine](/img/structure/B12958382.png)
6-Chloro-2-hydroxypyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-hydroxypyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a chlorine atom at the 6-position and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-hydroxypyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridine-2-carbaldehyde with hydrazine hydrate, followed by cyclization to form the pyrazolo[1,5-a]pyridine core. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-hydroxypyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group at the 2-position can be oxidized to form a carbonyl group, leading to the formation of 6-chloropyrazolo[1,5-a]pyridine-2-one.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyrazolo[1,5-a]pyridine core or the substituents attached to it.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of bases such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation. Conditions may include acidic or basic environments.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Various substituted pyrazolo[1,5-a]pyridines with different functional groups at the 6-position.
Oxidation Products: 6-Chloropyrazolo[1,5-a]pyridine-2-one.
Reduction Products: Reduced derivatives of the pyrazolo[1,5-a]pyridine core.
Scientific Research Applications
6-Chloro-2-hydroxypyrazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Due to its unique structural properties, the compound is explored for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-Chloro-2-hydroxypyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites. The hydroxyl group at the 2-position and the chlorine atom at the 6-position contribute to the compound’s binding affinity and specificity. The molecular pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypyrazolo[1,5-a]pyridine: Lacks the chlorine atom at the 6-position, which may affect its reactivity and binding properties.
6-Chloropyrazolo[1,5-a]pyridine: Lacks the hydroxyl group at the 2-position, which may influence its chemical behavior and biological activity.
Pyrazolo[1,5-a]pyrimidine: A related compound with a pyrimidine ring fused to the pyrazole core, exhibiting different chemical and biological properties.
Uniqueness
6-Chloro-2-hydroxypyrazolo[1,5-a]pyridine is unique due to the presence of both the chlorine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H5ClN2O |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
6-chloro-1H-pyrazolo[1,5-a]pyridin-2-one |
InChI |
InChI=1S/C7H5ClN2O/c8-5-1-2-6-3-7(11)9-10(6)4-5/h1-4H,(H,9,11) |
InChI Key |
KFGLUTXPIHMKJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN2C1=CC(=O)N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Azaspiro[2.6]nonan-5-one](/img/structure/B12958334.png)






![8-Bromo-6-chloro-3-iodo-2-(p-tolyl)imidazo[1,2-b]pyridazine](/img/structure/B12958366.png)
